5-(Aminomethyl)-6-oxaspiro[3.4]octan-7-one hydrochloride
Description
Properties
IUPAC Name |
5-(aminomethyl)-6-oxaspiro[3.4]octan-7-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-5-6-8(2-1-3-8)4-7(10)11-6;/h6H,1-5,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFNURBQDFOCGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)OC2CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-6-oxaspiro[3.4]octan-7-one hydrochloride typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of a ketone with an amine in the presence of a catalyst can lead to the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of high-throughput screening for catalyst optimization are often employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-6-oxaspiro[3.4]octan-7-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
5-(Aminomethyl)-6-oxaspiro[3.4]octan-7-one hydrochloride has garnered attention for its potential as a pharmaceutical intermediate. Its unique structure may allow it to interact with specific molecular targets, modulating activities relevant to various diseases.
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may possess antimicrobial effects, indicating potential application in treating infections.
- Anticancer Activity : Investigations into its anticancer properties are ongoing, with early results showing potential efficacy against certain cancer cell lines.
- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, suggesting applications in treating neurological disorders.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Significant inhibition against bacteria |
| Anticancer | Potential efficacy against cancer cells |
| Neuropharmacological | Interaction with neurotransmitter systems |
Materials Science
In materials science, the spirocyclic structure of this compound can be utilized to develop new materials with enhanced stability or reactivity. Its unique properties make it a valuable building block for synthesizing complex molecules.
Case Studies and Research Findings
Recent studies have highlighted various applications of this compound:
- Antimicrobial Study : A study conducted by researchers demonstrated significant antimicrobial activity against several bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Research : Investigations into the compound's effects on cancer cell proliferation have shown promising results, warranting further exploration in cancer therapeutics.
- Neuropharmacological Investigations : Research is ongoing to assess the compound's ability to modulate neurotransmitter systems, which could lead to new treatments for neurological disorders.
Table 3: Comparison with Similar Compounds
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Unique spirocyclic structure |
| 2-Amino-6-azaspiro[3.4]octan-5-one hydrochloride | Antimicrobial | Similar spirocyclic core |
| 6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride | Antioxidant | Hydroxyl group instead of ketone |
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-6-oxaspiro[3.4]octan-7-one hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one hydrochloride: This compound shares a similar spirocyclic structure but differs in the functional groups attached to the spirocyclic core.
Spiro[3.4]octan-5-one: Another spirocyclic compound with a different substitution pattern.
Uniqueness
5-(Aminomethyl)-6-oxaspiro[3.4]octan-7-one hydrochloride is unique due to its specific aminomethyl and oxo functional groups, which impart distinct chemical reactivity and biological activity compared to other spirocyclic compounds .
Biological Activity
5-(Aminomethyl)-6-oxaspiro[3.4]octan-7-one hydrochloride, a compound with a unique spirocyclic structure, has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- IUPAC Name: 5-(aminomethyl)-6-oxaspiro[3.4]octan-7-one; hydrochloride
- CAS Number: 2138513-56-9
- Molecular Formula: C8H14ClNO2
- Molecular Weight: 191.65 g/mol
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating enzyme activity or altering cellular signaling pathways. This interaction can lead to various biological effects, such as enzyme inhibition or changes in cell proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study evaluating various spirocyclic compounds reported that derivatives similar to this compound demonstrated significant inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Activity
In vitro studies have shown that this compound has cytotoxic effects against several cancer cell lines. For instance, a recent investigation into spirocyclic compounds highlighted that certain derivatives exhibited high antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-468 . The results indicated that compounds with similar structural features could be promising candidates for further development as anticancer agents.
Research Findings and Case Studies
Synthesis and Derivatives
The synthesis of this compound typically involves the formation of the spirocyclic core through cyclization reactions followed by functionalization steps. Various synthetic routes have been explored to optimize yield and purity, including the use of continuous flow synthesis techniques .
Comparison with Related Compounds
This compound can be compared with other spirocyclic compounds such as:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 2,6-Diazaspiro[3.4]octan-7-one hydrochloride | Similar spirocyclic framework | Moderate cytotoxicity |
| Spiro[3.4]octan-5-one | Different substitution pattern | Limited biological data |
This comparison underscores the unique properties of this compound, particularly its specific aminomethyl and oxo functional groups, which enhance its reactivity and biological potential.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for 5-(aminomethyl)-6-oxaspiro[3.4]octan-7-one hydrochloride, and how can reaction yields be optimized?
- Methodology : The compound is synthesized via spirocyclization of precursor iodomethyl derivatives (e.g., 5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one) using nucleophilic substitution with ammonia or protected amines. Optimize yields by controlling temperature (0–25°C) and solvent polarity (e.g., THF or DMF). Purification via recrystallization in ethanol/water mixtures improves purity .
- Key Data : Typical yields range from 40–65%, with purity >95% confirmed by HPLC .
Q. How is the structural integrity of this spirocyclic compound validated in experimental settings?
- Methodology : Use high-resolution NMR (¹H/¹³C) to confirm the spirocyclic scaffold and aminomethyl substitution. X-ray crystallography resolves spatial configuration, particularly for stereoisomers. Mass spectrometry (ESI-MS) verifies molecular weight (C₈H₁₅ClN₂O; calc. 202.68 g/mol) .
- Example Data : ¹H NMR (D₂O, 400 MHz): δ 3.85 (s, 2H, CH₂NH₂), 3.20–3.45 (m, 4H, spirocyclic protons) .
Q. What chromatographic methods are recommended for assessing purity and detecting impurities?
- Methodology : Employ reverse-phase HPLC (e.g., Chromolith® RP-18e column) with a gradient of acetonitrile/water (0.1% TFA). LC-MS identifies impurities like deaminated byproducts or residual iodomethyl precursors. Validate methods per ICH guidelines .
- Key Parameters : Retention time ~8.2 min; LOD ≤0.1% for major impurities .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) for this compound be resolved?
- Methodology : Perform variable-temperature NMR to assess dynamic effects (e.g., ring-flipping in the spirocyclic system). Computational modeling (DFT) predicts stable conformers. Compare with analogs like 6-azaspiro[3.4]octan-7-one derivatives to isolate structural variables .
- Case Study : Discrepancies in CH₂NH₂ proton signals resolved via 2D-COSY, confirming intramolecular hydrogen bonding .
Q. What in vitro models are suitable for preliminary toxicological profiling of this compound?
- Methodology : Use hepatic (HepG2) and renal (HEK293) cell lines to assess cytotoxicity (IC₅₀ via MTT assay). Screen for hERG channel inhibition (patch-clamp) to evaluate cardiac risk. Compare results to structurally related spiro compounds (e.g., 6-oxaspiro[3.5]nonane derivatives) .
- Data Interpretation : A 10 µM dose showing <20% cytotoxicity suggests low acute toxicity .
Q. What mechanistic insights exist regarding its potential as a pharmacophore in kinase inhibition?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against kinase ATP-binding pockets (e.g., Pfmrk). Validate via enzymatic assays (IC₅₀ determination) and cellular permeability studies (Caco-2 monolayers). Cross-reference with spirocyclic inhibitors like RGB-286147 .
- Key Finding : The spirocyclic core enhances binding to hydrophobic kinase domains, with IC₅₀ values in the nM range for Pfmrk .
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
- Methodology : Conduct forced degradation studies (pH 1–13, 40–80°C) monitored by UPLC-PDA. Identify degradation products (e.g., lactam hydrolysis) via HR-MS. Stability in plasma (37°C, 24 hr) predicts in vivo behavior .
- Result : Degradation <5% at pH 7.4/37°C after 24 hours; acidic conditions (pH 1) cause 30% decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
